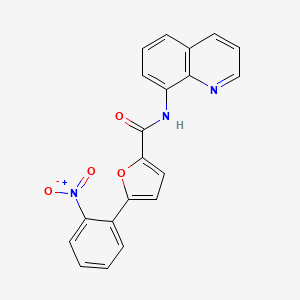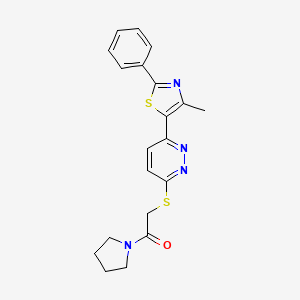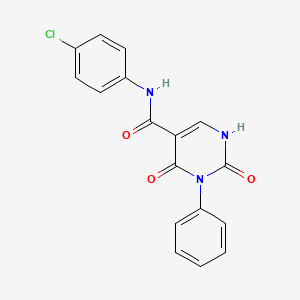
5-(2-nitrophenyl)-N-(quinolin-8-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
nitrophenylquinoline furan carboxamide , is a synthetic organic compound. Its chemical structure consists of a furan ring fused to a quinoline moiety, with a nitrophenyl group attached. This compound exhibits interesting properties due to its aromatic and heterocyclic components.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-nitrobenzaldehyde with quinoline-8-carboxylic acid under appropriate conditions. The furan ring is then introduced via cyclization using a suitable reagent.
Reaction Conditions: The reaction typically occurs in a solvent such as dichloromethane or ethanol, with an acid catalyst (e.g., sulfuric acid). Heating the reaction mixture facilitates the formation of the furan ring. Isolation and purification steps follow to obtain the desired product.
Industrial Production: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions and catalysts is crucial for efficient large-scale production.
Chemical Reactions Analysis
Reactivity:
Substitution: The furan ring and quinoline nucleus are susceptible to electrophilic substitution reactions.
Reduction: Reduction of the nitro group may yield an amine derivative.
Reductive Agents: Sodium borohydride (NaBH₄), iron, or catalytic hydrogenation.
Electrophiles: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products: The major products depend on the specific reaction conditions. Reduction of the nitro group yields the corresponding amino compound, while substitution reactions lead to various derivatives.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Nitrophenylquinoline furan carboxamide derivatives serve as fluorescent probes for biological studies.
Metal Chelators: The quinoline moiety can complex with metal ions, making it useful in metal-binding studies.
Anticancer Potential: Some derivatives exhibit cytotoxic activity against cancer cells.
Antimicrobial Properties: Nitro-containing compounds often possess antimicrobial effects.
Dye Synthesis: The furan-quinoline scaffold contributes to the development of novel dyes.
Material Science: Exploration of its properties for materials like sensors or semiconductors.
Mechanism of Action
The exact mechanism of action remains an active area of research. its interactions with cellular targets likely involve binding to specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
While nitrophenylquinoline furan carboxamide is unique due to its specific combination of aromatic and heterocyclic features, similar compounds include other quinoline derivatives, furan-containing molecules, and nitro-substituted compounds.
Properties
Molecular Formula |
C20H13N3O4 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-N-quinolin-8-ylfuran-2-carboxamide |
InChI |
InChI=1S/C20H13N3O4/c24-20(22-15-8-3-5-13-6-4-12-21-19(13)15)18-11-10-17(27-18)14-7-1-2-9-16(14)23(25)26/h1-12H,(H,22,24) |
InChI Key |
RRYLKNDZNVNXHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-chlorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11284633.png)
![6-(3-Ethoxy-4-hydroxyphenyl)-3-(3-nitrophenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B11284637.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B11284647.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B11284663.png)
![15-(4-ethylpiperazin-1-yl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11284684.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B11284685.png)
![N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[3-(pyridin-2-YL)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}acetamide](/img/structure/B11284690.png)

![N-(2,4-dichlorophenyl)-2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11284692.png)
![N-(3,4-dimethoxyphenethyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B11284695.png)
![3-benzyl-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11284698.png)

![Methyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11284718.png)
